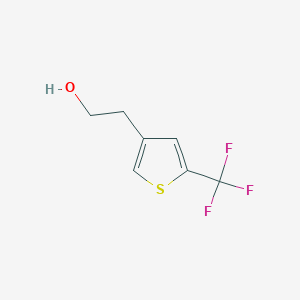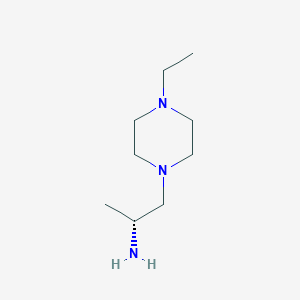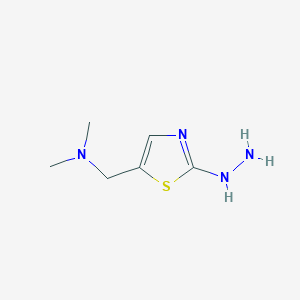
1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene is an aromatic compound with the molecular formula C9H6ClFO. This compound is characterized by the presence of a chloro group, a fluoro group, and a prop-2-yn-1-yl group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring undergoes substitution reactions with chloro, fluoro, and prop-2-yn-1-yl groups under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro and fluoro groups to hydrogen, yielding a less substituted benzene ring.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of less substituted benzene derivatives.
Substitution: Formation of benzene derivatives with different substituents.
Scientific Research Applications
1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, while the prop-2-yn-1-yl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 1-Chloro-3-fluoro-2-(prop-2-yn-1-yloxy)benzene
- 1-Chloro-3-fluoro-5-(prop-2-yn-1-yloxy)benzene
- 1-Chloro-5-fluoro-4-methoxy-2-(prop-2-yn-1-yloxy)benzene
Uniqueness: 1-Chloro-3-fluoro-5-(prop-2-yn-1-yl)benzene is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H6ClF |
|---|---|
Molecular Weight |
168.59 g/mol |
IUPAC Name |
1-chloro-3-fluoro-5-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6ClF/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2 |
InChI Key |
MHPQBHJLBVXBMF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC(=CC(=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



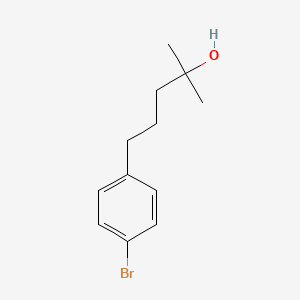
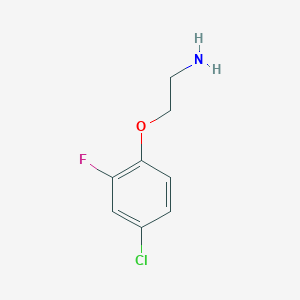

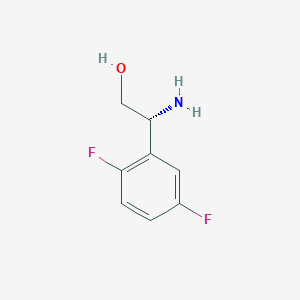

![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
